An In-Depth Technical Guide to the Synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole
An In-Depth Technical Guide to the Synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 3-chloro-7-nitro-1,2-benzisoxazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of a 3-hydroxy-7-nitro-1,2-benzisoxazole intermediate, followed by its chlorination to yield the final product. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and summarizes key data for each step. Furthermore, it emphasizes the causal relationships behind the experimental choices and adheres to the principles of scientific integrity and trustworthiness by presenting self-validating protocols grounded in established chemical literature.
Introduction: The Significance of the 1,2-Benzisoxazole Moiety
The 1,2-benzisoxazole core is a privileged heterocyclic structure frequently encountered in a diverse array of biologically active compounds and approved pharmaceutical agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. The nature and position of substituents on the benzisoxazole ring are critical in modulating the biological activity of these molecules. The title compound, 3-chloro-7-nitro-1,2-benzisoxazole, serves as a versatile intermediate, with the chloro and nitro groups offering reactive handles for further chemical modifications and the generation of compound libraries for drug discovery programs.
Proposed Synthetic Pathway
The synthesis of 3-chloro-7-nitro-1,2-benzisoxazole is most logically approached through a two-step sequence starting from a commercially available substituted salicylaldehyde. This pathway is designed for efficiency and relies on well-established chemical transformations.
Caption: Experimental workflow for the synthesis of 3-hydroxy-7-nitro-1,2-benzisoxazole.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-Hydroxy-3-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 50.0 |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 75.0 |
| Sodium Acetate | CH₃COONa | 82.03 | 125.0 |
| Ethanol | C₂H₅OH | 46.07 | As solvent |
| Water | H₂O | 18.02 | As solvent |
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 50.0 mmol of 2-hydroxy-3-nitrobenzaldehyde in 50 mL of ethanol.
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In a separate beaker, dissolve 75.0 mmol of hydroxylamine hydrochloride and 125.0 mmol of sodium acetate in a mixture of 50 mL of water and 20 mL of ethanol.
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Add the hydroxylamine hydrochloride solution to the stirred solution of 2-hydroxy-3-nitrobenzaldehyde.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into 250 mL of cold water with stirring.
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Collect the resulting precipitate by suction filtration and wash thoroughly with cold water.
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Dry the crude product under vacuum.
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Purify the crude 3-hydroxy-7-nitro-1,2-benzisoxazole by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Chlorination of 3-Hydroxy-7-nitro-1,2-benzisoxazole
The second step is the conversion of the 3-hydroxy group to a chloro group using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Causality of Experimental Choices
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, well-suited for the conversion of hydroxyl groups on heterocyclic systems to chloro groups. The reaction can be performed neat or in a high-boiling inert solvent. Microwave irradiation can be employed to significantly reduce the reaction time and improve yields. [1]
Reaction Mechanism
The reaction mechanism involves the initial phosphorylation of the hydroxyl group of the 3-hydroxy-1,2-benzisoxazole by POCl₃ to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ or an added chloride source), leading to the displacement of the phosphate group and the formation of the 3-chloro-1,2-benzisoxazole.
Experimental Protocol
Caption: Experimental workflow for the chlorination of 3-hydroxy-7-nitro-1,2-benzisoxazole.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| 3-Hydroxy-7-nitro-1,2-benzisoxazole | C₇H₄N₂O₄ | 180.12 | 10.0 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 20.0 - 30.0 |
| N,N-Dimethylformamide (DMF) (optional) | C₃H₇NO | 73.09 | As solvent |
Procedure:
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In a microwave vial (or a round-bottom flask equipped with a reflux condenser and a drying tube), combine 10.0 mmol of 3-hydroxy-7-nitro-1,2-benzisoxazole and 20.0-30.0 mmol of phosphorus oxychloride. A high-boiling solvent such as DMF can be used if desired.
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Microwave Method: Subject the reaction mixture to microwave irradiation at a temperature of 100-150 °C for 1-2 hours.
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Conventional Heating Method: Heat the reaction mixture to 100-120 °C for 4-6 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.
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Collect the resulting precipitate by suction filtration.
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Wash the precipitate thoroughly with cold water and dry under vacuum.
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The crude 3-chloro-7-nitro-1,2-benzisoxazole can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Safety and Handling Precautions
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Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. [2][3][4][5]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Hydroxylamine hydrochloride: is harmful if swallowed or in contact with skin, can cause skin and eye irritation, and is suspected of causing cancer. [1][6][7][8]Handle with appropriate PPE in a well-ventilated area.
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All reactions should be performed with appropriate engineering controls and safety measures in place.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 3-chloro-7-nitro-1,2-benzisoxazole. The two-step sequence, involving the formation of a 3-hydroxy-7-nitro-1,2-benzisoxazole intermediate followed by chlorination, utilizes well-understood and documented chemical transformations. By adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.
References
- Phosphorus oxychloride Safety D
- A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System.
- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Research Journal of Chemical Sciences.
- Phosphorus(V)
- PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY D
- Phosphorus oxychloride. Lanxess.
- Hydroxylamine hydrochloride Safety D
- SAFETY D
- Hydroxylamine hydrochloride. Szabo-Scandic.
- SAFETY D
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